

Entdeckung und Synthese von Akt-IN-7: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Akt-IN-7**

Cat. No.: **B12399687**

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Akt-IN-7 ist ein potenter Inhibitor der Proteinkinase B (Akt), einer Schlüsselkomponente des PI3K/Akt/mTOR-Signalwegs, der bei vielen Krebsarten fehlreguliert ist. Dieses Dokument bietet einen detaillierten Überblick über die Entdeckung und Synthese von **Akt-IN-7**, basierend auf den im Patent WO2021121276A1 beschriebenen Informationen. Es enthält eine Zusammenfassung der quantitativen Daten zur biologischen Aktivität, detaillierte experimentelle Protokolle für die Synthese und die biologische Testung sowie Visualisierungen der relevanten Signalwege und Arbeitsabläufe.

Einleitung

Die Proteinkinase B (Akt), auch als PKB bekannt, ist eine Serin/Threonin-spezifische Proteinkinase, die eine zentrale Rolle bei der Regulierung von Zellwachstum, Proliferation, Überleben und Metabolismus spielt. Der Phosphatidylinositol-3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR)-Signalweg ist einer der am häufigsten aktivierten Signalwege bei menschlichen Krebserkrankungen, was Akt zu einem vielversprechenden Ziel für die Entwicklung von Krebstherapeutika macht. **Akt-IN-7** hat sich als potenter Inhibitor von Akt erwiesen und ist Gegenstand intensiver Forschung für seinen potenziellen Einsatz in der Krebstherapie.

Biologische Aktivität und quantitative Daten

Die inhibitorische Aktivität von **Akt-IN-7** und verwandten Verbindungen wurde gegen die drei Isoformen von Akt (Akt1, Akt2 und Akt3) untersucht. Die folgende Tabelle fasst die halbmaximalen Hemmkonzentrationen (IC50) zusammen, die im Patent WO2021121276A1 für repräsentative Verbindungen, einschließlich des eng verwandten Analogs Akt-IN-8, angegeben sind.

| Verbindung | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
|------------|----------------|----------------|----------------|
| Akt-IN-8 | 4.46 | 2.44 | 9.47 |

Anmerkung: Spezifische IC50-Werte für **Akt-IN-7** (als Verbindung 1-P1 im Patent bezeichnet) sind im öffentlich zugänglichen Patentdokument nicht explizit quantifiziert, es wird jedoch als potenter AKT-Inhibitor beschrieben. Die Daten für Akt-IN-8, das aus derselben Patentanmeldung stammt, geben einen Hinweis auf die hohe Wirksamkeit dieser Verbindungsklasse.

Detaillierte experimentelle Protokolle Synthese von Akt-IN-7

Die Synthese von **Akt-IN-7**, wie im Patent WO2021121276A1 beschrieben, ist ein mehrstufiger Prozess. Das folgende Protokoll ist eine repräsentative Zusammenfassung der im Patent beschriebenen allgemeinen Syntheseroute.

Synthese von (R)-1-((2-((1-Isopropyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-N-(1-(4-chlor-3-fluorophenyl)ethyl)pyrrolidin-2-carboxamid (**Akt-IN-7**)

Diese Synthese umfasst typischerweise die Kopplung eines Pyrrolidin-Carbonsäure-Zwischenprodukts mit einem substituierten Pyrimidin-Amin und anschließend die Amidkopplung mit einem chiralen Amin.

Schritt 1: Synthese des Pyrimidin-Amin-Zwischenprodukts Ein substituiertes Pyrazol-Amin wird mit einem 2,4-dichlorpyrimidin in einer nukleophilen aromatischen Substitution umgesetzt, um das 2-((Pyrazolyl)amino)-4-chlorpyrimidin-Zwischenprodukt zu bilden.

Schritt 2: Synthese des Pyrrolidin-Carbonsäure-Zwischenprodukts (R)-Pyrrolidin-2-carbonsäure wird mit dem in Schritt 1 hergestellten 4-Chlorpyrimidin-Derivat in Gegenwart einer Base wie Diisopropylethylamin (DIPEA) in einem geeigneten Lösungsmittel wie N,N-Dimethylformamid (DMF) umgesetzt.

Schritt 3: Amidkopplung Die in Schritt 2 erhaltene Carbonsäure wird mit (R)-1-(4-Chlor-3-fluorphenyl)ethanamin unter Verwendung eines Standard-Kopplungsreagenzes wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) und einer Base wie DIPEA in einem aprotischen Lösungsmittel wie DMF umgesetzt, um das Endprodukt **Akt-IN-7** zu erhalten.

Reinigung: Das Rohprodukt wird typischerweise durch präparative Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu erreichen.

Protokoll für den biologischen Assay: In-vitro-Kinase-Assay

Die inhibitorische Aktivität von **Akt-IN-7** gegen die Akt-Isoformen wird üblicherweise unter Verwendung eines In-vitro-Kinase-Assays bestimmt.

Materialien:

- Rekombinante humane Akt1-, Akt2- und Akt3-Enzyme
- Spezifisches Peptidsubstrat (z. B. ein Peptid, das von einem bekannten Akt-Substrat abgeleitet ist)
- Adenosintriphosphat (ATP), radioaktiv markiert (z. B. [γ -33P]ATP) oder für ein nicht-radioaktives Nachweissystem geeignet
- Kinase-Assay-Puffer
- Testverbindung (**Akt-IN-7**) in verschiedenen Konzentrationen
- 96-Well-Platten

- Geräte zur Detektion (z. B. Szintillationszähler oder Luminometer)

Durchführung:

- Die rekombinanten Akt-Enzyme werden in dem Kinase-Assay-Puffer verdünnt.
- Die Testverbindung (**Akt-IN-7**) wird in einer Reihe von Konzentrationen zu den Wells der 96-Well-Platte gegeben.
- Die Enzymlösung wird zu den Wells gegeben und für eine definierte Zeit bei Raumtemperatur vorinkubiert, um die Bindung des Inhibitors an das Enzym zu ermöglichen.
- Die Kinase-Reaktion wird durch Zugabe einer Mischung aus dem Peptidsubstrat und ATP (z. B. [γ -33P]ATP) gestartet.
- Die Reaktion wird für eine bestimmte Zeit bei einer optimalen Temperatur (z. B. 30 °C) inkubiert.
- Die Reaktion wird durch Zugabe einer Stopplösung (z. B. eine Lösung mit hoher Konzentration an EDTA) beendet.
- Das phosphorylierte Substrat wird vom unumgesetzten ATP getrennt (z. B. durch Binden des Substrats an eine Membran und Waschen).
- Die Menge des phosphorylierten Substrats wird quantifiziert. Bei Verwendung von [γ -33P]ATP wird die Radioaktivität gemessen.
- Die IC50-Werte werden durch Auftragung der prozentualen Hemmung gegen die Konzentration des Inhibitors und Anpassung der Daten an eine sigmoide Dosis-Wirkungs-Kurve berechnet.

Visualisierungen

PI3K/Akt/mTOR-Signalweg

Der folgende Graph visualisiert den vereinfachten PI3K/Akt/mTOR-Signalweg und die zentrale Rolle von Akt.

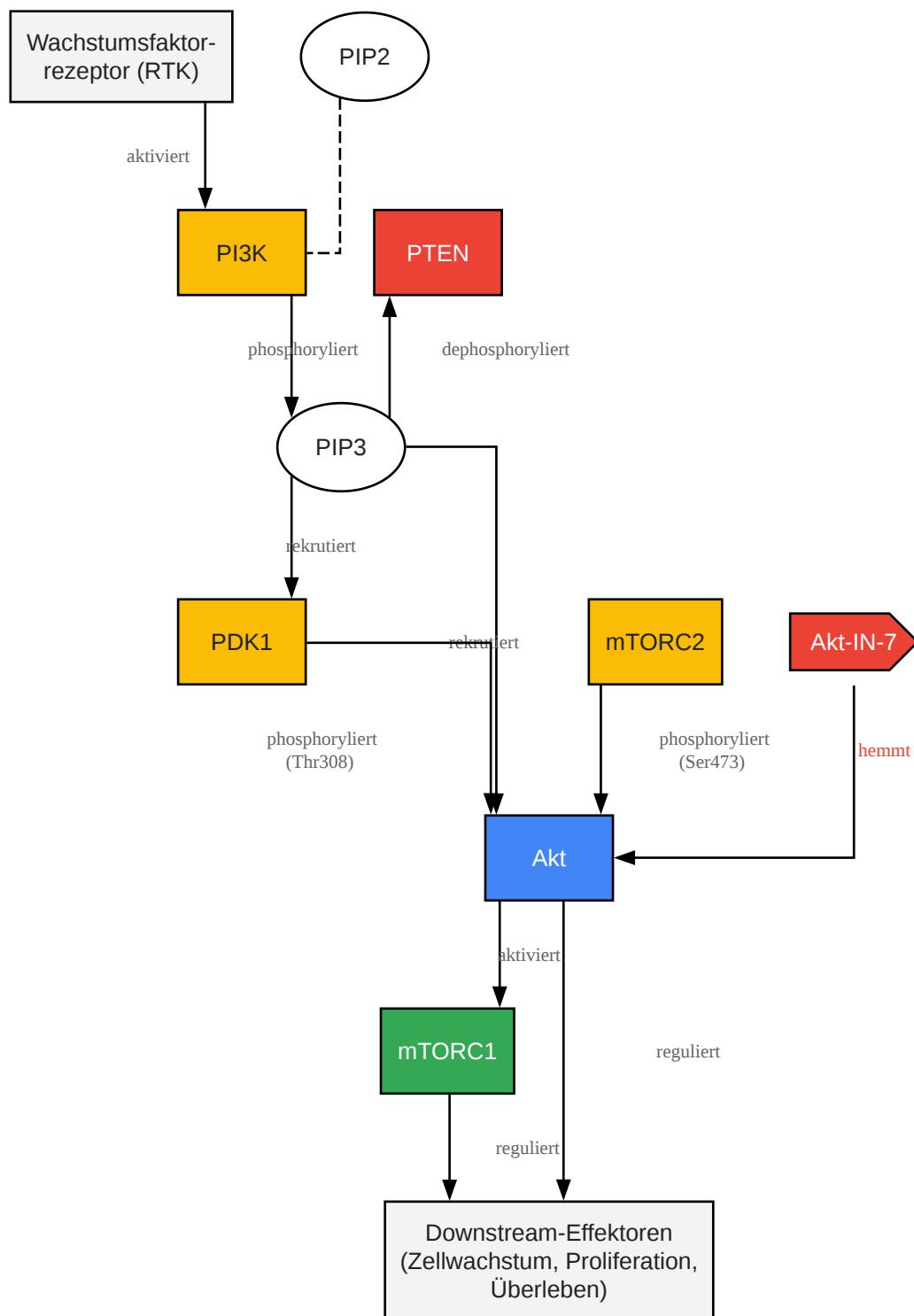
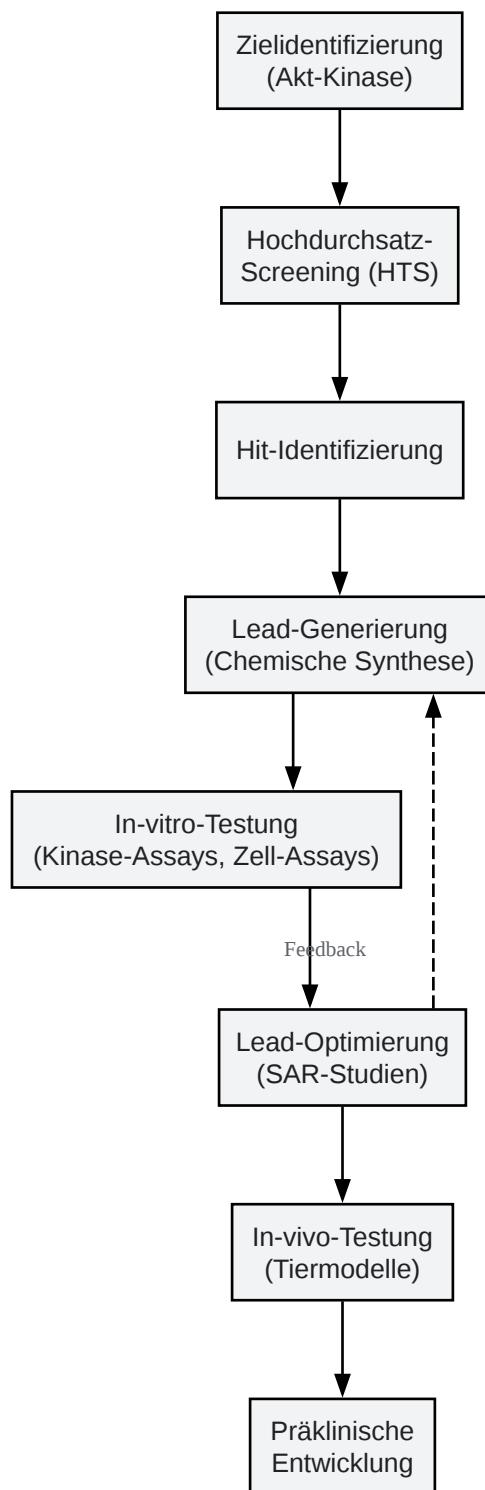
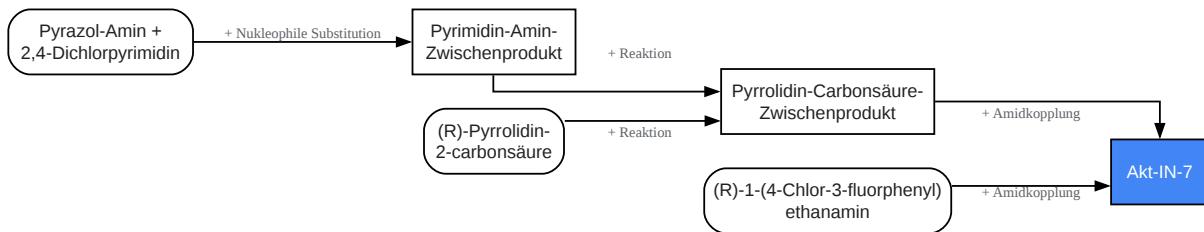
[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter PI3K/Akt/mTOR-Signalweg.

Allgemeiner Arbeitsablauf zur Entdeckung von Akt-Inhibitoren

Dieser Graph zeigt einen typischen Arbeitsablauf für die Entdeckung und frühe Entwicklung von Kinase-Inhibitoren wie **Akt-IN-7**.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Entdeckung und Synthese von Akt-IN-7: Ein technischer Leitfaden]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12399687#akt-in-7-entdeckung-und-synthese\]](https://www.benchchem.com/product/b12399687#akt-in-7-entdeckung-und-synthese)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com